![molecular formula C23H22N4O2 B10834112 1-(8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-11-yl)-4-phenylmethoxypyridin-2-one](/img/structure/B10834112.png)
1-(8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-11-yl)-4-phenylmethoxypyridin-2-one
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Overview
Description
“PMID25522065-Compound-9” is a synthetic organic compound known for its cysteine-reactive, inverted cyanoacrylamide scaffold structure . It interacts with Cysteine 481, a residue located outside the catalytic domain of the enzyme but close to the ATP pocket . This compound is notable for its good aqueous solubility and oral bioavailability .
Preparation Methods
The preparation of “PMID25522065-Compound-9” involves the synthesis of its unique cyanoacrylamide scaffold. The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidin-1-yl intermediate: This involves the reaction of 4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazole with appropriate reagents under controlled conditions.
Coupling with pyrrolidine-1-carbonyl: The intermediate is then coupled with pyrrolidine-1-carbonyl to form the core structure.
Addition of the oxetan-3-yl group: The final step involves the addition of the oxetan-3-yl group to complete the synthesis.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
“PMID25522065-Compound-9” undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
“PMID25522065-Compound-9” has a wide range of scientific research applications:
Chemistry: It is used as a tool compound in the study of enzyme inhibition and protein interactions.
Biology: The compound is used to investigate cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of “PMID25522065-Compound-9” involves its interaction with Cysteine 481, a residue near the ATP pocket of the enzyme . This interaction inhibits the enzyme’s activity, leading to downstream effects on cellular processes and signaling pathways. The compound’s ability to inhibit specific enzymes makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
“PMID25522065-Compound-9” can be compared with other similar compounds, such as:
- PMID25522065-Compound-10
- PMID25522065-Compound-11
- PMID25522065-Compound-12
- PMID25522065-Compound-13
These compounds share similar structural features but differ in their specific interactions and effects. “PMID25522065-Compound-9” is unique due to its specific interaction with Cysteine 481 and its resulting biological activity .
Properties
Molecular Formula |
C23H22N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-(8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-11-yl)-4-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C23H22N4O2/c1-26-20-9-11-24-14-19(20)18-7-8-21(25-23(18)26)27-12-10-17(13-22(27)28)29-15-16-5-3-2-4-6-16/h2-8,10,12-13,24H,9,11,14-15H2,1H3 |
InChI Key |
SXWOYRGICAISET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)C3=C1N=C(C=C3)N4C=CC(=CC4=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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